Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C12H18N2O2S·HCl. It is a derivative of thiazole and piperidine, which are both significant in medicinal chemistry due to their diverse biological activities. This compound is often used in scientific research for its potential therapeutic applications and as a building block in organic synthesis .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride typically involves the reaction of 4-piperidone with ethyl bromoacetate in the presence of a base to form ethyl 2-(piperidin-4-yl)acetate. This intermediate is then reacted with thioamide to form the thiazole ring, resulting in the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Comparison with Similar Compounds
Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride can be compared with other thiazole and piperidine derivatives:
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and benzothiazole have similar structural features but differ in their biological activities and applications.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives like piperidine-4-carboxylic acid have different pharmacological profiles and uses.
The uniqueness of this compound lies in its combined thiazole and piperidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-2-16-11(15)7-10-8-17-12(14-10)9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOSMZHEZJUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.